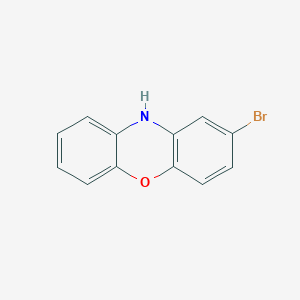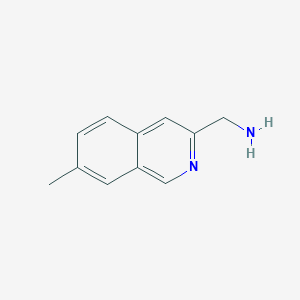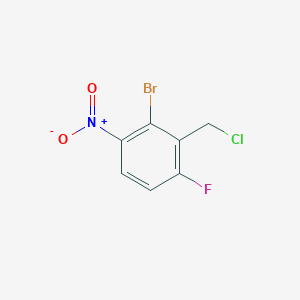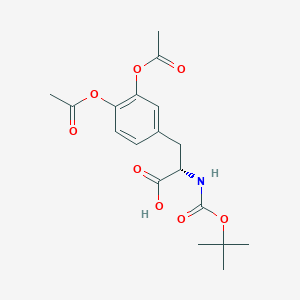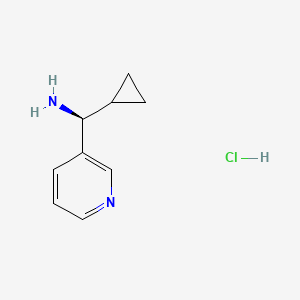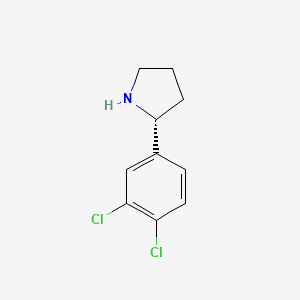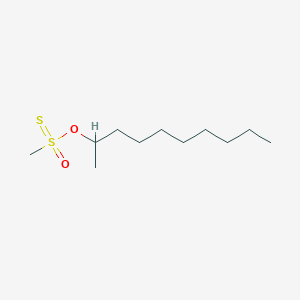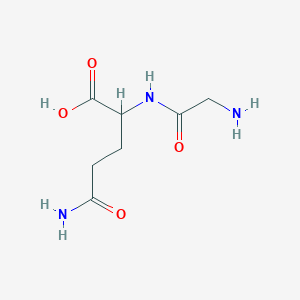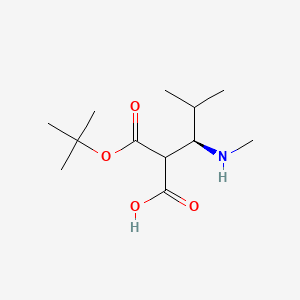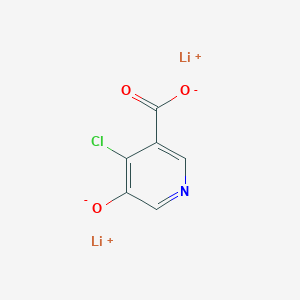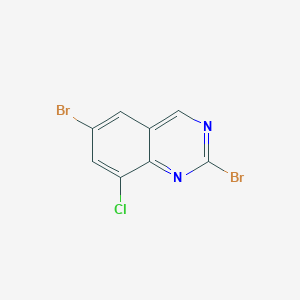
2,6-Dibromo-8-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-8-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-8-chloroquinazoline typically involves the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol . This is followed by treatment with thionyl chloride in the presence of dimethylformamide to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-8-chloroquinazoline undergoes several types of reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through reactions such as the Sonogashira cross-coupling reaction.
Cross-Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form novel polysubstituted derivatives.
Common Reagents and Conditions:
Sonogashira Cross-Coupling: Palladium(0)-copper catalysts are used with terminal alkynes at room temperature.
Suzuki-Miyaura Cross-Coupling: Arylboronic acids are used in the presence of palladium catalysts.
Major Products:
2,6,8-Triaryl-4-(phenylethynyl)quinazolines: Formed through Sonogashira cross-coupling.
Polysubstituted Quinazolines: Formed through various cross-coupling reactions.
Applications De Recherche Scientifique
2,6-Dibromo-8-chloroquinazoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-8-chloroquinazoline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4-Dichloroquinazoline: Another halogenated quinazoline with similar reactivity but different substitution patterns.
6,8-Dibromoquinazoline: Lacks the chlorine atom at the 8-position, leading to different reactivity and applications.
Uniqueness: 2,6-Dibromo-8-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse derivatives through various chemical reactions .
Propriétés
Formule moléculaire |
C8H3Br2ClN2 |
|---|---|
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
2,6-dibromo-8-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H |
Clé InChI |
CVKXPFJWRVJPQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

